2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, a benzothiazepine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl precursor, followed by the formation of the benzothiazepine ring through cyclization reactionsCommon reagents used in these reactions include furan-2-carboxylic acid, thionyl chloride, and 4-methoxyaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted benzothiazepine compounds. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The furan ring and benzothiazepine ring can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-HYDROXYPHENYL)ACETAMIDE
- 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N2O4S/c1-27-16-10-8-15(9-11-16)23-21(25)14-24-17-5-2-3-7-19(17)29-20(13-22(24)26)18-6-4-12-28-18/h2-12,20H,13-14H2,1H3,(H,23,25) |
InChI Key |
DXCAIVGSLZIOIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
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